molecular formula C9H11NO4 B2578818 4-(2-Furoylamino)butanoic acid CAS No. 92799-09-2

4-(2-Furoylamino)butanoic acid

Cat. No.: B2578818
CAS No.: 92799-09-2
M. Wt: 197.19
InChI Key: HDSNAIVHZRIVLI-UHFFFAOYSA-N
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Description

4-(2-Furoylamino)butanoic acid is a derivative of butanoic acid featuring a 2-furoylamino substituent at the fourth carbon position. The furoyl group, derived from furan-2-carboxylic acid, introduces a heterocyclic aromatic moiety, which may influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

4-(furan-2-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(12)4-1-5-10-9(13)7-3-2-6-14-7/h2-3,6H,1,4-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSNAIVHZRIVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furoylamino)butanoic acid typically involves the reaction of furoyl chloride with butanoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate furoyl ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(2-Furoylamino)butanoic acid are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory methods. This would include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction follows a nucleophilic acyl substitution mechanism .

Example Reaction:
4-(2-Furoylamino)butanoic acid + Methanol → Methyl 4-(2-furoylamino)butanoate

Reagent/ConditionCatalystTemperatureYieldReference
Methanol, H<sub>2</sub>SO<sub>4</sub>AcidicReflux85–90%

Amidation

The carboxylic acid reacts with amines to form amide derivatives, typically mediated by coupling agents like EDC or DCC.

Example Reaction:
4-(2-Furoylamino)butanoic acid + Benzylamine → N-Benzyl-4-(2-furoylamino)butanamide

Coupling AgentSolventReaction TimeYieldReference
EDC, HOBtDMF12–24 h75–80%

Decarboxylation

Thermal decarboxylation occurs under high temperatures (150–200°C), yielding 3-(2-furoylamino)propane.

Conditions:

  • Temperature: 180°C

  • Catalyst: None required

  • Byproduct: CO<sub>2</sub>

Reactions with Hydrazines

The carboxylic acid reacts with hydrazines to form hydrazides or cyclized products. For example:

Hydrazide Formation

4-(2-Furoylamino)butanoic acid + Phenylhydrazine → 4-(2-Furoylamino)butanohydrazide.

HydrazineSolventTemperatureYieldReference
PhenylhydrazineEthanolRT, 15 days85%

Cyclization to Pyridazinones

Reaction with hydrazine hydrate in butanol yields 6-substituted pyridazin-3(2H)-one derivatives .

ReagentConditionsProductYieldReference
Hydrazine hydrateButanol, reflux6-(Aryl)-4-(antipyrinyl)pyridazinone82%

Oxidation of the Furan Ring

The furan moiety undergoes oxidation with KMnO<sub>4</sub> under acidic conditions, forming a diketone intermediate .

Reduction of the Amide Bond

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the amide to a secondary amine.

Cyclocondensation Reactions

Under dehydrating conditions, the compound forms γ-lactams or fused heterocycles. For example, reaction with PCl<sub>5</sub> induces cyclization to a pyrrolidinone derivative.

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH), enhancing solubility in aqueous media.

Mechanistic Insights

  • Esterification/Amidation : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by alcohol/amine .

  • Cyclization : Intramolecular nucleophilic attack by the amino group on the activated carbonyl leads to ring formation .

  • Decarboxylation : Proceeds via a six-membered transition state, releasing CO<sub>2</sub>.

Scientific Research Applications

4-(2-Furoylamino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Furoylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The furoylamino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function. This compound can also participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(2-Furoylamino)butanoic acid with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
4-Acetamidobutanoic Acid Acetamido C₆H₁₁NO₃ 145.16 Not reported Not reported Pharmaceutical intermediates
4-(4-Bromophenyl)butanoic Acid 4-Bromophenyl C₁₀H₁₁BrO₂ 243.1 67 176 (3 mmHg) Chiral synthesis, agrochemicals
4-(1,3-Dioxoisoindolin-2-yl)butanoic Acid Dioxoisoindolinyl C₁₂H₁₁NO₄ 233.22 114.5–115.5 442.1 (760 mmHg) Fine chemicals, research
2-(2-Furoylamino)-4-(methylthio)butanoic Acid 2-Furoylamino, methylthio C₁₀H₁₃NO₄S ~259.28* Not reported Not reported Medicinal chemistry research
4-(3-Methoxyphenoxy)butyric Acid 3-Methoxyphenoxy C₁₁H₁₄O₄ 210.23 Not reported Not reported Conformational studies

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects on Physical Properties: Polar Groups (e.g., acetamido in ): Enhance solubility in polar solvents due to hydrogen bonding. Aromatic/Bulky Groups (e.g., bromophenyl in , dioxoisoindolinyl in ): Increase melting points and molecular weight, suggesting stronger intermolecular forces (e.g., π-π stacking, van der Waals interactions). Heterocyclic Groups (e.g., furoylamino in ): May improve bioactivity due to furan's electron-rich structure, which can participate in hydrogen bonding and π-interactions.
  • Conformational Flexibility: Substituents like phenoxy groups (e.g., 4-(3-Methoxyphenoxy)butyric acid ) influence the torsion angle of the carboxyl group, affecting reactivity and crystal packing. For example, chloro-substituted analogs exhibit torsion angles of 161.6°–174.7°, which may impact drug-receptor interactions .

Biological Activity

4-(2-Furoylamino)butanoic acid, also known as 4-(2-furoyl)aminobutanoic acid, is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

  • IUPAC Name : 4-(2-furoylamino)butanoic acid
  • Molecular Formula : C10H11NO3
  • CAS Number : 92799-09-2

The compound features a furoyl group attached to an amino butanoic acid backbone, which may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that 4-(2-furoylamino)butanoic acid exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which can contribute to oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases linked to oxidative damage.
  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways, particularly by modulating cytokine production and reducing the expression of inflammatory markers.
  • Antimicrobial Properties : Preliminary investigations indicate that 4-(2-furoylamino)butanoic acid possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration as an antibacterial agent.

The exact mechanism of action for 4-(2-furoylamino)butanoic acid is still under investigation. However, it is hypothesized that its biological effects may be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and oxidative stress.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to inflammation and cell survival.

Antioxidant Activity

A study demonstrated that 4-(2-furoylamino)butanoic acid significantly reduced lipid peroxidation in vitro. The antioxidant capacity was measured using the DPPH radical scavenging assay, showing a dose-dependent effect.

Concentration (µM)% Inhibition
1025
5055
10080

Anti-inflammatory Effects

In a cellular model, treatment with 4-(2-furoylamino)butanoic acid resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Compound (50 µM)12090
Compound (100 µM)8050

Antimicrobial Activity

In antimicrobial assays, the compound exhibited activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) determined as follows:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Case Studies

  • Case Study on Antioxidant Properties : A research team investigated the effects of various furoyl derivatives on oxidative stress markers in diabetic rats. Results indicated that administration of 4-(2-furoylamino)butanoic acid significantly improved oxidative stress parameters compared to control groups.
  • Clinical Relevance : In a clinical trial assessing the anti-inflammatory effects of similar compounds, patients treated with derivatives showed reduced symptoms of chronic inflammatory diseases, suggesting potential therapeutic applications for furoyl derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(2-Furoylamino)butanoic acid, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 2-furoyl chloride and 4-aminobutanoic acid. Reaction conditions (e.g., solvent: DMF/THF; catalyst: EDC/HOBt) must be optimized to minimize side reactions. Purification often involves recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC. Structural analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid (synthesized via ketone-amine coupling ) and 4-phthalimidobutyric acid (purified via column chromatography ) provide methodological parallels.

Q. How does the furoylamino group influence the compound’s solubility and stability compared to other substituents?

  • Methodological Answer : The 2-furoyl group introduces moderate hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability. Stability studies (e.g., pH-dependent hydrolysis assays) should compare it to analogs like 4-(3-aminophenyl)butanoic acid (stable at pH 7.4 but degrades in acidic conditions ). Use UV-Vis spectroscopy or LC-MS to track degradation products under varying temperatures and pH.

Q. Which analytical techniques are critical for confirming the structure and purity of 4-(2-Furoylamino)butanoic acid?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms amide bond formation (e.g., carbonyl resonance at ~170 ppm) and absence of unreacted starting materials.
  • HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., residual furoyl chloride).
  • FT-IR : Validates amide C=O stretching (~1650 cm⁻¹) and carboxylic acid O-H (~2500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing racemization in chiral derivatives?

  • Methodological Answer : Use chiral catalysts (e.g., L-proline) or enantioselective coupling agents. Monitor racemization via polarimetry or chiral HPLC. For example, 4-[(tert-butoxycarbonyl)amino]butanoic acid derivatives require strict anhydrous conditions to prevent Boc-group cleavage . Kinetic studies (varying temperature, solvent polarity) can identify optimal enantiomeric excess (e.g., >90% ee).

Q. What strategies resolve contradictions in reported biological activities of 4-(2-Furoylamino)butanoic acid derivatives (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Compare enzyme sources (e.g., recombinant vs. tissue-extracted), buffer conditions, and incubation times. For example, fluorinated analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid show variable IC₅₀ values (12.5–15.0 µM) depending on enzyme batches .
  • Structure-activity relationship (SAR) modeling : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., electron-withdrawing furoyl vs. phthalimido groups ) with activity trends.

Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective effects of this compound?

  • Methodological Answer :

  • In vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂/glutamate) with viability assessed via MTT assay. Compare to 4-(3-aminophenyl)butanoic acid, which showed neuroprotection via NMDA receptor modulation .
  • In vivo : Rodent models of cerebral ischemia (e.g., middle cerebral artery occlusion). Monitor behavioral outcomes and biomarker levels (e.g., BDNF, GFAP) post-administration.

Q. How do solvent polarity and temperature affect the compound’s crystallization behavior during scale-up?

  • Methodological Answer : Perform solubility screens using Hansen solubility parameters. For example, 4-phenylbutanoic acid crystallizes optimally in ethyl acetate at 4°C . Use differential scanning calorimetry (DSC) to identify polymorphic transitions and ensure batch-to-batch consistency.

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